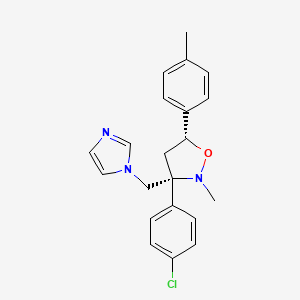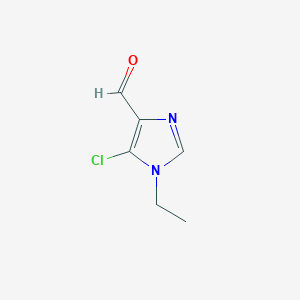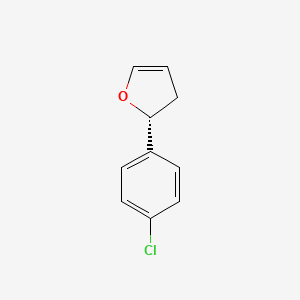
(R)-2-(4-Chlorophenyl)-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Chlorophenyl)-2,3-dihydrofuran is a chiral compound characterized by the presence of a 4-chlorophenyl group attached to a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)-2,3-dihydrofuran typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a precursor compound, such as 2-(4-chlorophenyl)-2,3-dihydrofuran-3-one, using a chiral rhodium or ruthenium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of ®-2-(4-Chlorophenyl)-2,3-dihydrofuran may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely, ensuring high enantioselectivity and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chlorophenyl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted dihydrofurans and furanones, which can be further utilized in synthetic chemistry .
Scientific Research Applications
®-2-(4-Chlorophenyl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism by which ®-2-(4-Chlorophenyl)-2,3-dihydrofuran exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorophenyl)ethylamine: Shares the 4-chlorophenyl group but differs in the core structure.
4-Chlorophenyl isocyanide: Contains the 4-chlorophenyl group with an isocyanide functional group.
3-(4-Chlorophenyl)-4-substituted pyrazole: Another compound with a 4-chlorophenyl group but with a pyrazole ring .
Uniqueness
®-2-(4-Chlorophenyl)-2,3-dihydrofuran is unique due to its dihydrofuran ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar substituents. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C10H9ClO |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2,3-dihydrofuran |
InChI |
InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1,3-7,10H,2H2/t10-/m1/s1 |
InChI Key |
RZFHASVEUYMXHB-SNVBAGLBSA-N |
Isomeric SMILES |
C1C=CO[C@H]1C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C=COC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


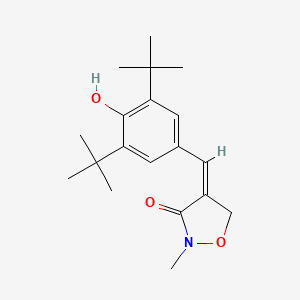



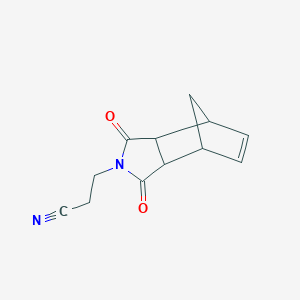
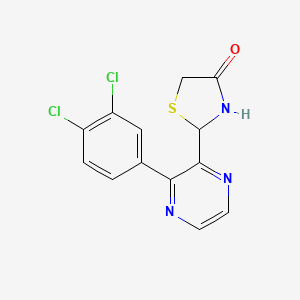
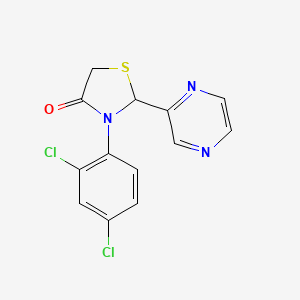

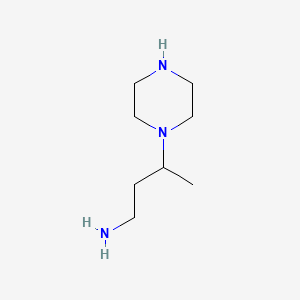
![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)


